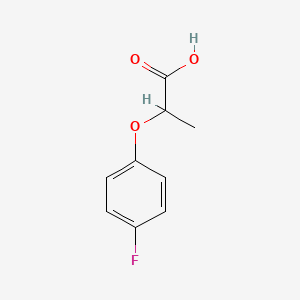

2-(4-Fluorophenoxy)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVLMXDHGGRLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2967-70-6 | |

| Record name | 2-(4-fluorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Fluorophenoxy)propanoic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The primary focus of this document is the Williamson ether synthesis, a robust and widely applicable method for the preparation of aryloxyalkanoic acids. This guide will furnish detailed experimental protocols, quantitative data derived from analogous syntheses, and visualizations of the synthetic pathway and experimental workflow to support researchers in their synthetic endeavors.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and direct route for the synthesis of this compound is the Williamson ether synthesis. This method involves the nucleophilic substitution of a haloalkanoic acid or its ester by a phenoxide. In this specific synthesis, 4-fluorophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a 2-halopropanoic acid derivative. The reaction is typically followed by hydrolysis if an ester is used as the starting material.

Reaction Scheme:

The overall two-step synthesis of this compound via the Williamson ether synthesis is depicted below. The first step involves the formation of an ester intermediate, ethyl 2-(4-fluorophenoxy)propanoate, which is subsequently hydrolyzed to the desired carboxylic acid.

Caption: Synthetic pathway for this compound.

Quantitative Data

The following tables summarize the key reactants and their properties, along with typical reaction conditions and yields observed in the synthesis of analogous aryloxypropanoic acids. This data provides a valuable reference for planning the synthesis of this compound.

Table 1: Reactant Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Fluorophenol | C₆H₅FO | 112.10 | Starting Material |

| Ethyl 2-bromopropanoate | C₅H₉BrO₂ | 181.03 | Alkylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Sodium Hydroxide | NaOH | 40.00 | Catalyst for Hydrolysis |

| Acetone | C₃H₆O | 58.08 | Solvent |

| Ethanol | C₂H₆O | 46.07 | Solvent |

Table 2: Reaction Parameters (Based on Analogous Syntheses)

| Step | Parameter | Value | Reference |

| Ether Formation | Temperature | Reflux (approx. 56 °C for Acetone) | [1] |

| Duration | 12-18 hours | [1] | |

| Stoichiometry (Phenol:Bromoester:Base) | 1 : 1.2 : 1.5 | [1] | |

| Hydrolysis | Temperature | Reflux (approx. 80-90 °C) | [1] |

| Duration | 2-4 hours | [1] | |

| Stoichiometry (Ester:Base) | 1 : 2-3 equivalents | [1] | |

| Overall Yield | Expected Yield | 85-95% | [2][3] |

Experimental Protocols

The following is a detailed, two-step experimental protocol for the synthesis of this compound based on the well-established Williamson ether synthesis methodology for similar compounds.

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)propanoate

Materials:

-

4-Fluorophenol

-

Ethyl 2-bromopropanoate

-

Anhydrous potassium carbonate (K₂CO₃), finely ground

-

Anhydrous acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1 equivalent) and anhydrous acetone.

-

Stir the mixture at room temperature until the 4-fluorophenol is fully dissolved.

-

Add finely ground anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Stir the resulting suspension vigorously at room temperature for 30 minutes.

-

Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Wash the collected solids with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-fluorophenoxy)propanoate as an oil. This crude product can often be used in the next step without further purification.

Step 2: Hydrolysis of Ethyl 2-(4-fluorophenoxy)propanoate

Materials:

-

Crude ethyl 2-(4-fluorophenoxy)propanoate

-

Ethanol

-

10% aqueous sodium hydroxide (NaOH) solution

-

6 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve the crude ethyl 2-(4-fluorophenoxy)propanoate from Step 1 in ethanol.

-

Add a 10% aqueous sodium hydroxide solution (2-3 equivalents of NaOH) to the flask.

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the hydrolysis by TLC until all the starting ester has been consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted starting materials or non-acidic impurities. Discard the ether layer.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid. A white precipitate of this compound should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Signaling Pathways and Biological Relevance

This compound and its derivatives are of significant interest in medicinal chemistry and agrochemical research. While this compound is primarily a synthetic intermediate, its structural motif is found in molecules with notable biological activity. For instance, many aryloxyphenoxypropionate derivatives are known to act as herbicides by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in plants, a crucial enzyme in fatty acid biosynthesis. In the context of drug development, similar structures have been explored for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity.

Due to its role as a building block, a direct signaling pathway for this compound itself is not well-defined. Instead, its importance lies in its utility for synthesizing more complex molecules that target specific biological pathways. The logical relationship is therefore from the synthesis of this intermediate to the development of active pharmaceutical or agricultural compounds.

Caption: Logical workflow from synthesis to biological application.

References

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Fluorophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 2-(4-Fluorophenoxy)propanoic acid. This compound is a notable derivative of phenoxypropanoic acid, a class of molecules with significant applications in the pharmaceutical and agrochemical industries. This document consolidates available data on its chemical structure, physical characteristics, and spectroscopic profile. Detailed experimental protocols for its synthesis and analysis are presented, alongside an exploration of its potential mechanisms of action as an anti-inflammatory agent and a herbicide, supported by signaling pathway diagrams. All quantitative data is summarized in structured tables for ease of reference.

Chemical and Physical Properties

This compound is a carboxylic acid characterized by a fluorine-substituted phenoxy group attached to a propanoic acid backbone. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.17 g/mol | [1] |

| Appearance | White crystalline solid (predicted) | - |

| Melting Point | Not available (for comparison, 2-(4-chlorophenoxy)propanoic acid melts at 116-118 °C) | - |

| Boiling Point | Not available | - |

| pKa (predicted) | ~3.5 - 4.5 | - |

| Solubility (predicted) | Soluble in polar organic solvents such as ethanol, methanol, and acetone. Limited solubility in water. | [2] |

Spectroscopic Data (Predicted)

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton, and the methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11-12 | Singlet | 1H | Carboxylic acid (-COOH) |

| ~6.9-7.1 | Multiplet | 4H | Aromatic protons (-C₆H₄-) |

| ~4.7 | Quartet | 1H | Methine proton (-CH-) |

| ~1.5 | Doublet | 3H | Methyl protons (-CH₃) |

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carboxylic acid carbon (-COOH) |

| ~155-160 (doublet, ¹JCF) | Aromatic carbon attached to fluorine (C-F) |

| ~150-155 | Aromatic carbon attached to oxygen (C-O) |

| ~115-120 (doublet, ²JCF) | Aromatic carbons ortho to fluorine |

| ~115-120 | Aromatic carbons meta to fluorine |

| ~70 | Methine carbon (-CH-) |

| ~18 | Methyl carbon (-CH₃) |

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and ether functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1240 | C-O-C stretch (aryl ether) |

| ~1220 | C-F stretch |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from established methods for the synthesis of analogous phenoxypropanoic acids.

Materials:

-

4-Fluorophenol

-

Ethyl 2-bromopropanoate or Ethyl 2-chloropropanoate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware for organic synthesis

Procedure:

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)propanoate

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)propanoate.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ester from Step 1 in ethanol in a round-bottom flask.

-

Add a 10% aqueous solution of sodium hydroxide (2-3 eq) to the flask.

-

Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.

-

After cooling to room temperature, acidify the reaction mixture with 2M hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Workflow for Synthesis

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis and purity determination of this compound.

Chromatographic Conditions (Typical):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Biological Activity and Signaling Pathways

Derivatives of phenoxypropanoic acid are known to exhibit biological activities, including anti-inflammatory and herbicidal effects.

Potential Anti-inflammatory Activity via PPAR Signaling

Some phenoxypropanoic acid derivatives have been shown to act as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of inflammation and metabolism.[3] Activation of PPARα and PPARγ can lead to the transrepression of pro-inflammatory genes.

PPAR Signaling Pathway

References

The Enigmatic Mechanism of 2-(4-Fluorophenoxy)propanoic Acid: An In-depth Technical Guide

Disclaimer: The direct mechanism of action of 2-(4-Fluorophenoxy)propanoic acid is not extensively documented in publicly available scientific literature. This guide synthesizes information on the activities of structurally related phenoxypropanoic and arylpropionic acid derivatives to propose a putative mechanism of action and provide a framework for its experimental investigation.

Executive Summary

This compound is a synthetic organic compound with potential applications in both the agrochemical and pharmaceutical industries. While its precise biological targets and signaling pathways are not yet fully elucidated, its structural similarity to well-characterized classes of compounds, such as fibrates and non-steroidal anti-inflammatory drugs (NSAIDs), suggests two primary putative mechanisms of action:

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Like many phenoxypropanoic acid derivatives, it may act as a ligand for PPARs, a family of nuclear receptors that are master regulators of lipid and glucose metabolism, and inflammation.

-

Cyclooxygenase (COX) Inhibition: As a member of the arylpropionic acid family, it could inhibit COX enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.

This document provides a detailed exploration of these potential mechanisms, supported by data from analogous compounds, comprehensive experimental protocols for mechanism-of-action studies, and visual representations of relevant signaling pathways and workflows.

Putative Mechanism of Action: PPAR Agonism

The structural backbone of this compound is shared by a class of drugs known as fibrates, which are agonists of Peroxisome Proliferator-Activated Receptors (PPARs). Phenylpropanoic acid derivatives, in general, have been identified as potent PPAR agonists.[1][2][3] PPARs are ligand-activated transcription factors that, upon activation, heterodimerize with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4] This action modulates the expression of genes involved in critical metabolic and inflammatory pathways.[5]

There are three main PPAR isoforms (α, γ, and δ), each with distinct tissue distribution and physiological roles:

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, resulting in lowered plasma triglycerides.[5]

-

PPARγ: Predominantly found in adipose tissue, it is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.[5]

-

PPARδ (also known as PPARβ): Ubiquitously expressed, it plays a role in fatty acid oxidation and energy homeostasis.[5]

The fluorine substitution on the phenyl ring of this compound may influence its binding affinity and selectivity for different PPAR isoforms, a strategy that has been shown to improve the transactivation activity of other phenylpropanoic acid-type PPAR agonists.[3]

Signaling Pathway

Caption: Putative PPAR signaling pathway for this compound.

Putative Mechanism of Action: Cyclooxygenase (COX) Inhibition

Arylpropionic acid derivatives are a major class of NSAIDs, with well-known members like ibuprofen and naproxen.[6] The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes.[7][8] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]

-

COX-1: Is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[8]

-

COX-2: Is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[8]

By inhibiting COX enzymes, this compound could reduce the production of prostaglandins, leading to anti-inflammatory and analgesic effects. The selectivity for COX-1 versus COX-2 would be a critical determinant of its therapeutic profile and potential side effects, such as gastrointestinal toxicity, which is often associated with COX-1 inhibition.[6]

Signaling Pathway

Caption: Putative COX inhibition pathway for this compound.

Quantitative Data for Structurally Related Compounds

No specific quantitative data for this compound is available. The following tables summarize efficacy and potency data for other propanoic acid derivatives that act on PPARs or COX enzymes.

Table 1: In Vitro Potency of Phenylpropanoic Acid Derivatives as PPAR Agonists

| Compound Class | Representative Compound | hPPARα EC₅₀ (µM) | hPPARγ EC₅₀ (µM) | hPPARδ EC₅₀ (µM) | Reference |

| Phenylpropanoic Acid | KCL | Potent Agonist | - | - | [9] |

| Phenylpropanoic Acid | LY518674 | ~0.024 (IC₅₀) | - | - | [10] |

| Phenylpropanoic Acid | TIPP-703 Derivative | Pan-Agonist | Pan-Agonist | Pan-Agonist | [3] |

EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration. Data indicates agonistic activity but may be presented as IC₅₀ in competitive binding assays.

Table 2: In Vitro Potency of Arylpropionic Acid Derivatives as COX Inhibitors

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

| Ibuprofen | 1.6 - 2.4 | 0.3 - 2.4 | [7] |

| Naproxen | 0.6 - 2.5 | 1.2 - 2.1 | [7] |

| Ketoprofen | 0.01 - 0.5 | 0.5 - 3.2 | [7] |

IC₅₀: Half-maximal inhibitory concentration. Values can vary based on experimental conditions.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of biochemical and cell-based assays are required.

PPAR Transactivation Assay

This assay determines the functional potency of a compound in activating PPAR isoforms.

Objective: To measure the ability of the test compound to activate a specific PPAR isoform (α, γ, or δ) and induce the expression of a reporter gene.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T, CV-1) is cultured. The cells are then co-transfected with two key plasmids:

-

An expression vector encoding a fusion protein of the GAL4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of the human PPAR isoform of interest (e.g., GAL4-hPPARα-LBD).

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 Upstream Activation Sequence (UAS).

-

A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) is often included to normalize for transfection efficiency.[11][12]

-

-

Compound Treatment: After an incubation period to allow for plasmid expression (typically 24 hours), the transfected cells are treated with various concentrations of this compound or a known reference agonist (e.g., fenofibric acid for PPARα, rosiglitazone for PPARγ).

-

Cell Lysis and Luciferase Assay: Following compound incubation (e.g., 18-24 hours), the cells are lysed. The activity of the reporter (firefly luciferase) and the control (e.g., Renilla luciferase) in the cell lysate is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the control luciferase activity. The fold activation relative to a vehicle control (e.g., DMSO) is calculated for each compound concentration. The data are then plotted to generate a dose-response curve from which the EC₅₀ value can be determined.[13]

Caption: Workflow for a PPAR Transactivation Assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ or Kₔ) of a compound to its target receptor.

Objective: To measure the direct interaction between this compound and a PPAR isoform by competing with a known radiolabeled ligand.

Methodology:

-

Receptor Preparation: Membranes or nuclear extracts containing the PPAR of interest are prepared from cells or tissues engineered to overexpress the receptor. Protein concentration is quantified.[14]

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains:

-

The receptor preparation.

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]-Rosiglitazone for PPARγ).

-

Varying concentrations of the unlabeled test compound (the "competitor").[15]

-

-

Incubation: The plate is incubated (e.g., 60-90 minutes at 30°C) to allow the binding reaction to reach equilibrium.[14]

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.[14]

-

Quantification: The filters are washed to remove non-specifically bound radioligand. A scintillation cocktail is added to the filters, and the amount of radioactivity trapped on each filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[14]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.

Objective: To confirm that this compound directly binds to its putative target (e.g., a PPAR isoform or COX enzyme) within intact cells.

Methodology:

-

Cell Treatment: Intact cells are treated with either the test compound or a vehicle control (DMSO) and incubated to allow for cellular uptake and target binding.[16]

-

Thermal Challenge: The cell suspensions are divided into aliquots, and each aliquot is heated to a different temperature for a short period (e.g., 3-4 minutes). This creates a temperature gradient. Ligand-bound proteins are generally more resistant to thermal denaturation.[17][18]

-

Cell Lysis and Fractionation: The cells are lysed, often by freeze-thaw cycles. The lysate is then centrifuged at high speed to separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins.[17]

-

Protein Detection: The amount of the specific target protein remaining in the soluble fraction at each temperature is quantified. This is typically done by Western blotting, ELISA, or mass spectrometry.[18]

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the curve to higher temperatures for the compound-treated sample indicates that the compound has bound to and stabilized the target protein, confirming target engagement.[19]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

While the specific molecular interactions of this compound have yet to be fully characterized, its chemical structure strongly suggests activity as either a Peroxisome Proliferator-Activated Receptor (PPAR) agonist or a Cyclooxygenase (COX) inhibitor. As a putative PPAR agonist, it could modulate gene expression related to lipid metabolism and inflammation, offering potential therapeutic benefits for metabolic disorders. Alternatively, as a COX inhibitor, it would function as a non-steroidal anti-inflammatory drug (NSAID). The experimental protocols detailed in this guide provide a robust framework for researchers to definitively identify the cellular targets, elucidate the signaling pathways, and quantify the biological activity of this compound, thereby paving the way for its potential development in either agrochemical or therapeutic contexts.

References

- 1. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]

- 3. Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health | MDPI [mdpi.com]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular modeling study of species-selective peroxisome proliferator-activated receptor (PPAR) alpha agonist; possible mechanism(s) of human PPARalpha selectivity of an alpha-substituted phenylpropanoic acid derivative (KCL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. scispace.com [scispace.com]

- 19. annualreviews.org [annualreviews.org]

The Dawn of a New Era in Weed Control: A Technical Guide to the Discovery of Phenoxypropanoic Acid Herbicides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and development of phenoxypropanoic acid herbicides, a class of compounds that revolutionized selective weed management. From the early auxin mimics to the highly specific ACCase inhibitors, this document provides a comprehensive overview of their synthesis, mechanism of action, and biological efficacy. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction: Two Classes of Phenoxypropanoic Acid Herbicides

The phenoxypropanoic acid herbicides are broadly categorized into two distinct classes based on their mode of action:

-

Auxin Mimics: These compounds, such as Mecoprop (MCPP), structurally and functionally resemble the natural plant hormone indole-3-acetic acid (IAA). They induce uncontrolled and disorganized growth in susceptible broadleaf weeds, leading to their eventual demise. The development of these herbicides was a direct progression from the earlier phenoxyacetic acids like 2,4-D and MCPA, with the addition of a methyl group to the propionic acid side chain enhancing activity against specific weed species.[1] A critical discovery was the role of stereoisomerism, with the herbicidal activity residing almost exclusively in the (R)-(+)-enantiomer, known as Mecoprop-P.[1]

-

Acetyl-CoA Carboxylase (ACCase) Inhibitors: This class, primarily comprising the aryloxyphenoxypropionates (AOPPs or 'FOPs'), represents a significant advancement in selective herbicide technology.[2][3] Compounds like diclofop-methyl and fenoxaprop-p-ethyl specifically target the ACCase enzyme in grasses.[2][3][4] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes.[4][5] By inhibiting ACCase, these herbicides disrupt cell membrane integrity, leading to the death of grassy weeds while leaving broadleaf crops largely unaffected.[2][3]

Quantitative Data on Herbicidal Efficacy

The following tables summarize the herbicidal efficacy of representative phenoxypropanoic acid herbicides against various weed species. This data is crucial for understanding their spectrum of activity and potency.

Table 1: Herbicidal Efficacy of Fenoxaprop-p-ethyl

| Weed Species | Application Rate (g ai/ha) | Weed Control (%) | Reference |

| Avena ludoviciana | 240 | 95.4 | [6] |

| Avena ludoviciana | 200 | 65.2 | [6] |

| Phalaris minor | 78.75 | 47-53 | [7] |

| Avena spp. | 78.75 | 100 | [7] |

| Echinochloa colona | 86.25 | High | [8] |

| Echinochloa crus-galli | 86.25 | High | [8] |

Table 2: Herbicidal Efficacy of Diclofop-methyl

| Weed Species | Parameter | Value (g ai/ha) | Reference |

| Lolium rigidum (unselected) | LD50 | 75 - 127 | [9] |

| Lolium rigidum (selected) | LD50 | 361 - 1924 | [9] |

| Lolium rigidum (Kudardup+ line) | GR50 | 751 | [10] |

LD50: The dose required to cause 50% mortality of the population. GR50: The dose required to reduce plant fresh biomass by 50%.

Table 3: Herbicidal Efficacy of Mecoprop-P

| Weed Species | Growth Stage | Application Rate (L/ha) | Susceptibility | Reference |

| Common chickweed (Stellaria media) | Seedlings | 5.5 | Susceptible | [11][12] |

| Common chickweed (Stellaria media) | Established | 8.5 | Susceptible | [11][12] |

| Mouse-ear chickweed (Cerastium vulgatum) | Seedlings | 5.5 | Susceptible | [11][12] |

| Mouse-ear chickweed (Cerastium vulgatum) | Established | 8.5 | Susceptible | [11][12] |

| Plantain (Plantago sp.) | Seedlings | 5.5 | Susceptible | [11][12] |

| Plantain (Plantago sp.) | Established | 8.5 | Susceptible | [11][12] |

| Clover (Trifolium spp.) | Seedlings | 5.5 | Susceptible | [11][12] |

| Clover (Trifolium spp.) | Established | 8.5 | Susceptible | [11][12] |

| Buttercup (Ranunculus spp.) | Before flowering | 8.5 | Moderately Susceptible | [11][12] |

| Creeping Charlie (Glechoma hederacea) | Early June or September | 8.5 | Moderately Susceptible | [11][12] |

| Black Medick (Medicago lupulina) | Young and growing fast | 8.5 | Moderately Susceptible | [11][12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key phenoxypropanoic acid herbicides and a general protocol for conducting whole-plant bioassays to determine herbicidal efficacy.

Synthesis Protocols

3.1.1. Synthesis of Fenoxaprop-p-ethyl

This protocol describes a common synthetic route to Fenoxaprop-p-ethyl.

Step 1: Synthesis of (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid

-

In a reaction vessel, combine 2,6-dichlorobenzoxazole (I) and (R)-2-(4-hydroxyphenoxy)propionic acid (II) in a suitable solvent under basic conditions.[13]

-

Heat the reaction mixture to facilitate the condensation reaction.[14]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and isolate the intermediate product (III), (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid, through appropriate workup procedures such as acidification and filtration.[13]

Step 2: Esterification to Fenoxaprop-p-ethyl

-

Suspend the intermediate acid (III) in ethanol.[13]

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux to drive the esterification reaction.

-

Monitor the reaction for the disappearance of the starting carboxylic acid.

-

After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

Purify the crude product, (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propanoic acid ethyl ester (IV), by recrystallization or column chromatography to obtain the final product.[13][14]

3.1.2. Synthesis of Diclofop-methyl

The synthesis of diclofop-methyl typically involves the esterification of diclofop acid.

-

In a reaction flask, dissolve diclofop acid (2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid) in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.[15]

-

Heat the reaction mixture to reflux to facilitate the esterification.

-

Monitor the reaction progress until the starting acid is consumed.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst.

-

Remove the methanol under reduced pressure.

-

The resulting crude diclofop-methyl can be purified by distillation or chromatography.

3.1.3. Synthesis of Mecoprop

The synthesis of Mecoprop involves the reaction of 2-methyl-4-chlorophenol with α-chloropropionic acid.[1]

-

In a reaction vessel, dissolve 2-methyl-4-chlorophenol in a suitable solvent.

-

Add a base, such as sodium hydroxide, to form the corresponding phenoxide salt.

-

Slowly add α-chloropropionic acid to the reaction mixture.

-

Heat the mixture to promote the nucleophilic substitution reaction.

-

Monitor the reaction until the starting materials are consumed.

-

After the reaction, cool the mixture and acidify it to precipitate the Mecoprop free acid.

-

The resulting racemic mixture of (R) and (S) enantiomers can be collected by filtration and purified by recrystallization.[1]

Whole-Plant Bioassay for Herbicidal Efficacy

This protocol outlines a general procedure for assessing the efficacy of herbicides on target weed species in a greenhouse setting.

-

Seed Germination and Seedling Preparation:

-

Sow seeds of the target weed species in trays or pots containing a suitable potting mix.

-

If necessary, break seed dormancy using appropriate methods (e.g., stratification, scarification).

-

Grow the seedlings in a greenhouse under controlled conditions (temperature, light, humidity) until they reach the desired growth stage for treatment (e.g., 2-4 leaf stage).[16]

-

-

Herbicide Application:

-

Prepare a series of herbicide concentrations (doses) to be tested, including an untreated control.

-

Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage.[16] Calibrate the sprayer to deliver a known volume per unit area.

-

-

Post-Treatment Evaluation:

-

Return the treated plants to the greenhouse and maintain optimal growing conditions.

-

Observe the plants regularly for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).

-

After a predetermined period (e.g., 21 days), assess the herbicidal efficacy by:

-

Visual Injury Rating: Score the plants on a scale of 0 (no injury) to 100 (complete death).

-

Plant Survival: Count the number of surviving plants in each treatment group.

-

Biomass Reduction: Harvest the above-ground biomass of the surviving plants, dry it to a constant weight, and compare it to the untreated control to calculate the percent biomass reduction.

-

-

-

Data Analysis:

-

Analyze the data to determine the GR50 (the herbicide dose required to cause a 50% reduction in plant growth) or LD50 (the herbicide dose required to kill 50% of the plants) using appropriate statistical software and dose-response models.

-

Mechanism of Action: Signaling Pathways

The distinct modes of action of the two classes of phenoxypropanoic acid herbicides are mediated by specific signaling pathways within the plant.

Auxin Mimicry Signaling Pathway

Synthetic auxins like Mecoprop overwhelm the natural auxin signaling pathway, leading to a cascade of events that result in uncontrolled cell division and elongation, vascular tissue disruption, and ultimately, plant death.

Caption: Auxin mimicry signaling pathway.

ACCase Inhibition Signaling Pathway

Aryloxyphenoxypropionate herbicides selectively inhibit the ACCase enzyme in the chloroplasts of susceptible grass species. This blockage of fatty acid synthesis is the primary herbicidal mechanism.

Caption: ACCase inhibition pathway.

Conclusion

The discovery of phenoxypropanoic acid herbicides marked a pivotal moment in agricultural science. The ability to selectively control problematic weeds with minimal damage to crops has had a profound impact on food production worldwide. The continued study of their mechanisms of action, the development of new derivatives, and the management of herbicide resistance are critical areas of ongoing research. This technical guide serves as a foundational resource for scientists and researchers, providing the necessary data and protocols to advance our understanding and application of this important class of herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]

- 3. CN102351808A - New method for synthesizing fenoxaprop-P-ethyl - Google Patents [patents.google.com]

- 4. cambridge.org [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. isws.org.in [isws.org.in]

- 7. isws.org.in [isws.org.in]

- 8. pub.isa-india.in [pub.isa-india.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ojcompagnie.com [ojcompagnie.com]

- 12. lovelandproducts.ca [lovelandproducts.ca]

- 13. CN100546984C - Preparation method of herbicide fenoxaprop-ethyl - Google Patents [patents.google.com]

- 14. Fenoxaprop-p-ethyl and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 15. Diclofop-methyl (Ref: HOE 023408) [sitem.herts.ac.uk]

- 16. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]

An In-depth Technical Guide to 2-(4-Fluorophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorophenoxy)propanoic acid, a versatile carboxylic acid derivative with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical properties, synthesis protocols, spectroscopic characterization, and biological significance as a key intermediate in the development of anti-inflammatory agents and herbicides. Experimental methodologies for its synthesis and for the evaluation of its biological activity are presented, alongside visualizations of key chemical and biological pathways.

Chemical Identity and Properties

This compound is a white crystalline solid at room temperature.[1] Its chemical structure features a propanoic acid moiety linked to a 4-fluorophenoxy group via an ether bond. This fluorine substitution is known to enhance the efficacy of biologically active molecules.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.17 g/mol | [1] |

| CAS Number | 2967-70-6 | [1] |

| Appearance | White crystals | [1] |

| Melting Point | 112-118 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Williamson ether synthesis followed by alkaline hydrolysis.

Experimental Protocol: Synthesis

Step 1: Williamson Ether Synthesis of Ethyl 2-(4-Fluorophenoxy)propanoate

This step involves the reaction of 4-fluorophenol with ethyl 2-bromopropanoate in the presence of a base.

-

Materials:

-

4-Fluorophenol (1.0 equivalent)

-

Ethyl 2-bromopropanoate (1.1 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)

-

Anhydrous Acetone

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol and anhydrous potassium carbonate to anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl 2-bromopropanoate dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)propanoate. The crude product can be used in the next step without further purification.

-

Step 2: Alkaline Hydrolysis to this compound

The ester intermediate is hydrolyzed to the final carboxylic acid product.

-

Materials:

-

Crude ethyl 2-(4-fluorophenoxy)propanoate from Step 1

-

Ethanol

-

10% aqueous Sodium Hydroxide (NaOH) solution

-

6 M Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve the crude ethyl 2-(4-fluorophenoxy)propanoate in ethanol in a round-bottom flask.

-

Add a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the hydrolysis by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M HCl.

-

A white precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

-

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the carboxylic acid proton (singlet, downfield), aromatic protons (multiplets), the methine proton (quartet), and the methyl protons (doublet). |

| ¹³C NMR | Resonances for the carboxylic carbon, aromatic carbons (with C-F coupling), the methine carbon, and the methyl carbon. |

| IR (Infrared) Spectroscopy | Broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-O-C ether stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Anti-inflammatory Potential

This compound is a key intermediate in the synthesis of anti-inflammatory drugs.[1] Arylpropionic acids are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

The inhibitory activity of this compound on COX-1 and COX-2 can be determined using a variety of commercially available kits or by following established protocols. A common method is to measure the production of prostaglandin E₂ (PGE₂) via an enzyme-linked immunosorbent assay (ELISA).

-

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Reference inhibitors (e.g., ibuprofen, celecoxib)

-

Reaction buffer

-

PGE₂ ELISA kit

-

-

Procedure:

-

The COX enzymes are pre-incubated with various concentrations of the test compound or reference inhibitor.

-

The reaction is initiated by the addition of arachidonic acid.

-

After a set incubation period, the reaction is stopped.

-

The concentration of PGE₂ produced is quantified using an ELISA kit.

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Herbicidal Potential

This compound is also a precursor for the synthesis of aryloxyphenoxypropionate (AOPP) herbicides.[1] These herbicides are effective against a wide range of grass weeds and act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants.[2]

The inhibitory effect of derivatives of this compound on plant ACCase can be assessed using an in vitro assay that measures the incorporation of [¹⁴C]bicarbonate into an acid-stable product.

-

Materials:

-

Partially purified ACCase from a susceptible plant species (e.g., maize)

-

Acetyl-CoA

-

ATP

-

MgCl₂

-

[¹⁴C]Sodium bicarbonate

-

Test compound (herbicide derivative)

-

Reference inhibitor (e.g., haloxyfop)

-

-

Procedure:

-

The ACCase enzyme is incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of acetyl-CoA, ATP, MgCl₂, and [¹⁴C]sodium bicarbonate.

-

The reaction is allowed to proceed for a specific time and then terminated by the addition of acid.

-

The acid-stable radioactivity (incorporated into malonyl-CoA) is measured by liquid scintillation counting.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

-

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the biological activity of its derivatives make it a compound of significant interest for researchers in medicinal chemistry and agrochemical development. The detailed protocols and pathways provided in this guide serve as a foundational resource for the synthesis, characterization, and evaluation of this compound and its potential applications.

References

Technical Guide: 2-(4-Fluorophenoxy)propanoic Acid

CAS Number: 2967-70-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Fluorophenoxy)propanoic acid, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis, and potential biological significance, offering valuable insights for professionals engaged in research and development.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 2967-70-6 | [1][2] |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.17 g/mol | [1] |

| Melting Point | 112-118 °C | [1] |

| Appearance | White crystals | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| MDL Number | MFCD02295725 | [1] |

| PubChem ID | 3872140 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 4-fluorophenol with a 2-halopropanoic acid or its ester under basic conditions.

General Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the synthesis of analogous phenoxypropanoic acids. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

4-Fluorophenol

-

Ethyl 2-bromopropanoate (or a similar 2-halopropanoate)

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable solvent)

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

6 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ester Formation:

-

In a round-bottom flask, dissolve 4-fluorophenol and a slight molar excess of potassium carbonate in acetone.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add ethyl 2-bromopropanoate dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenoxy)propanoate.

-

The crude product can be purified by dissolving in diethyl ether, washing with water and brine, drying over anhydrous magnesium sulfate, and concentrating under reduced pressure.

-

-

Alkaline Hydrolysis:

-

Dissolve the crude or purified ethyl 2-(4-fluorophenoxy)propanoate in ethanol in a round-bottom flask.

-

Add a 10% aqueous sodium hydroxide solution (2-3 molar equivalents) to the flask.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the hydrolysis by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid, which will cause the precipitation of this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The final product can be further purified by recrystallization.

-

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial building block in the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical sectors.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of anti-inflammatory drugs.[1] Its structural motif is found in a class of non-steroidal anti-inflammatory drugs (NSAIDs). The propionic acid moiety is a common feature of "profen" drugs.

-

Agrochemicals: It is also utilized in the formulation of herbicides.[1] The phenoxypropionic acid structure is characteristic of a class of herbicides that target grassy weeds.

Biological Activity and Potential Mechanism of Action

While specific signaling pathway studies for this compound are not extensively detailed in the public domain, its role as an intermediate for NSAIDs suggests a likely mechanism of action for its derivatives. The derivatives of propionic acid are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

References

Technical Guide: Solubility of 2-(4-Fluorophenoxy)propanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)propanoic acid is a carboxylic acid derivative with significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a building block for anti-inflammatory drugs and herbicides necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents.[1] This property is critical for various applications, including reaction chemistry, purification, formulation, and bioavailability studies.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this guide also presents a general experimental protocol for determining solubility and a discussion of the expected solubility based on the compound's structural characteristics and data from analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.17 g/mol | [1] |

| Appearance | White crystals | [1] |

| Melting Point | 112-118 °C | [1] |

| CAS Number | 2967-70-6 | [1] |

Solubility Profile

Qualitative Solubility Analysis

The principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar organic solvents and lower solubility in non-polar organic solvents. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents and dipole-dipole interactions with aprotic polar solvents, enhancing solubility. The aromatic ring and the fluorine atom contribute to its non-polar character, which may allow for some solubility in less polar solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the carboxylic acid group. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, can act as a hydrogen bond donor and acceptor. |

| Acetone | Polar Aprotic | Soluble | The carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid proton. |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Possesses both polar (ester group) and non-polar (ethyl and acetyl groups) characteristics. |

| Dichloromethane | Polar Aprotic | Sparingly Soluble | Moderately polar, but lacks strong hydrogen bonding capabilities. |

| Chloroform | Polar Aprotic | Sparingly Soluble | Similar polarity to dichloromethane. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Highly polar aprotic solvent capable of strong hydrogen bond acceptance. |

| Toluene | Non-polar | Sparingly Soluble | Primarily non-polar, with limited interaction with the carboxylic acid group. |

| Hexane | Non-polar | Insoluble | Highly non-polar, unlikely to effectively solvate the polar carboxylic acid. |

Solubility of Structurally Related Compounds

To provide a comparative context, the solubility of other phenoxyalkanoic acids is noteworthy. For instance, phenoxy herbicides, a class to which this compound belongs, are generally soluble in organic solvents.[2] Propanoic acid itself is highly soluble in polar solvents like water, ethanol, and ether, but less so in non-polar hydrocarbons.[3] The introduction of the fluorophenoxy group is expected to decrease aqueous solubility and increase solubility in organic solvents compared to propanoic acid.

Experimental Protocol for Solubility Determination

The following section details a standard gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.[4][5][6][7]

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks with secure caps

-

Oven or vacuum oven

-

Pre-weighed evaporation dishes or vials

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette or syringe to avoid precipitation upon cooling.

-

Immediately filter the supernatant through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtered solution to determine the mass of the solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and the solvent's boiling point.

-

Continue drying until a constant mass is achieved, which is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

Record the final mass of the evaporation dish with the dried solute.

-

Data Analysis and Calculation

-

Mass of the solute (m_solute):

-

m_solute = (Mass of dish + dried solute) - (Mass of empty dish)

-

-

Mass of the solvent (m_solvent):

-

m_solvent = (Mass of dish + solution) - (Mass of dish + dried solute)

-

-

Solubility (S):

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

S ( g/100 g solvent) = (m_solute / m_solvent) * 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required: S ( g/100 mL solvent) = S ( g/100 g solvent) * density_solvent (g/mL)

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the gravimetric method.

Signaling Pathway for Phenoxyalkanoic Acid Herbicides

This compound belongs to the class of phenoxyalkanoic acids, which are known to act as synthetic auxins in plants.[2] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death of susceptible plants.[2] The simplified signaling pathway is depicted below.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents remains elusive in publicly accessible literature, this guide provides a robust framework for researchers and professionals. The qualitative predictions based on the compound's structure, coupled with a detailed, practical protocol for experimental solubility determination, offer a solid foundation for working with this compound. The provided workflow and signaling pathway diagrams further aid in the conceptual understanding of its handling and biological action. It is recommended that researchers determine the solubility of this compound in their specific solvent systems of interest using the outlined experimental protocol to ensure accurate and reliable data for their applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 3. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

Spectroscopic Profile of 2-(4-Fluorophenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(4-Fluorophenoxy)propanoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous compounds. It serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0-13.0 | Singlet, broad | 1H | -COOH |

| ~6.9-7.1 | Multiplet | 4H | Aromatic (C₆H₄) |

| ~4.8 | Quartet | 1H | -CH- |

| ~1.6 | Doublet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170-180 | -COOH |

| ~155-160 (d, ¹JCF) | C-F |

| ~150-155 | C-O |

| ~115-120 (d, ²JCF) | Aromatic CH (ortho to F) |

| ~115-120 (d, ³JCF) | Aromatic CH (meta to F) |

| ~70-80 | -CH- |

| ~15-20 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ether, and fluoroaromatic moieties.

Table 3: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| 1500-1600 | Medium | C=C stretch (Aromatic ring) |

| 1200-1300 | Strong | C-O stretch (Ether and Carboxylic acid) |

| 1150-1250 | Strong | C-F stretch (Aromatic) |

| 800-850 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Assignment |

| 186 | [M]⁺ (Molecular ion) |

| 141 | [M - COOH]⁺ |

| 111 | [C₆H₄FO]⁺ |

| 95 | [C₆H₄F]⁺ |

| 73 | [CH(CH₃)COOH]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

A sample of 5-10 mg of this compound should be dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing. Both ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹³C NMR, broadband proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the finely ground compound (1-2 mg) is intimately mixed with approximately 100 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of an FTIR spectrometer. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common method for generating the molecular ion and fragments. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

Thermal Stability of 2-(4-Fluorophenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)propanoic acid is a halogenated phenoxyalkanoic acid derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly its thermal stability, is crucial for safe handling, formulation development, and predicting its shelf-life and degradation pathways. This technical guide provides a comprehensive overview of the thermal stability of this compound, including its known physical properties, hypothetical thermal analysis data based on similar compounds, and detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. The melting point is a key indicator of the purity and the upper limit of its solid-state stability under ambient pressure.

| Property | Value | Reference |

| Molecular Formula | C₉H₉FO₃ | N/A |

| Molecular Weight | 184.16 g/mol | N/A |

| Melting Point | 112-118 °C | N/A |

| Appearance | White to off-white crystalline solid | N/A |

Thermal Stability and Decomposition

Generally, such compounds are stable under normal storage conditions. However, at elevated temperatures, they are expected to undergo thermal decomposition. Safety data sheets for related compounds indicate that hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).

The decomposition process for carboxylic acids often begins with decarboxylation (the loss of CO₂). For this compound, this would be a primary degradation pathway, likely followed by the breakdown of the remaining molecular structure at higher temperatures.

To illustrate the expected thermal analysis results, the following table presents a hypothetical summary of TGA and DSC data for this compound. This data is based on typical values observed for similar small organic molecules and should be considered illustrative.

| Thermal Analysis Data (Hypothetical) | |

| Thermogravimetric Analysis (TGA) | |

| Onset of Decomposition | ~ 200 - 250 °C |

| Major Weight Loss Step 1 | 250 - 350 °C (corresponding to decarboxylation) |

| Major Weight Loss Step 2 | > 350 °C (decomposition of the aromatic ring) |

| Residual Mass at 600 °C | < 5% |

| Differential Scanning Calorimetry (DSC) | |

| Melting Endotherm (T_onset) | ~ 112 °C |

| Melting Endotherm (T_peak) | ~ 115 °C |

| Enthalpy of Fusion (ΔH_fus) | 20 - 30 kJ/mol |

| Decomposition Exotherm(s) | > 250 °C |

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data. The following are standard protocols for the thermal analysis of solid organic compounds like this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and to identify any other thermal events such as solid-solid transitions or decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent sublimation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the onset and peak temperatures of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔH_fus) by integrating the area of the melting peak.

-

Identify any other endothermic or exothermic events and their corresponding temperatures and enthalpy changes.

-

Visualizations

The following diagrams illustrate the proposed thermal decomposition pathway and the experimental workflows for TGA and DSC analysis.

Caption: Proposed thermal decomposition pathway for this compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Enantiomers of 2-(4-Fluorophenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction